[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester [(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13472806
InChI: InChI=1S/C19H29N3O3/c1-4-22(19(24)25-13-15-8-6-5-7-9-15)16-10-11-21(12-16)18(23)17(20)14(2)3/h5-9,14,16-17H,4,10-13,20H2,1-3H3/t16-,17+/m1/s1
SMILES: CCN(C1CCN(C1)C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2
Molecular Formula: C19H29N3O3
Molecular Weight: 347.5 g/mol

[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13472806

Molecular Formula: C19H29N3O3

Molecular Weight: 347.5 g/mol

* For research use only. Not for human or veterinary use.

[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester -

Specification

Molecular Formula C19H29N3O3
Molecular Weight 347.5 g/mol
IUPAC Name benzyl N-[(3R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-ethylcarbamate
Standard InChI InChI=1S/C19H29N3O3/c1-4-22(19(24)25-13-15-8-6-5-7-9-15)16-10-11-21(12-16)18(23)17(20)14(2)3/h5-9,14,16-17H,4,10-13,20H2,1-3H3/t16-,17+/m1/s1
Standard InChI Key PSBXASJIQIQREC-SJORKVTESA-N
Isomeric SMILES CCN([C@@H]1CCN(C1)C(=O)[C@H](C(C)C)N)C(=O)OCC2=CC=CC=C2
SMILES CCN(C1CCN(C1)C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2
Canonical SMILES CCN(C1CCN(C1)C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2

Introduction

Structural and Stereochemical Features

The compound’s IUPAC name, benzyl N-[(3R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-ethylcarbamate, reflects its intricate architecture . Key structural elements include:

  • Pyrrolidine Core: A five-membered nitrogen-containing ring that confers conformational rigidity. The (R)-configuration at C3 influences spatial orientation during target binding .

  • Amino Acid Moiety: The (S)-2-amino-3-methylbutanoyl group introduces chirality, enhancing selectivity for biological targets such as enzymes or receptors.

  • Benzyl Carbamate: A lipophilic group that improves membrane permeability and metabolic stability .

The stereochemistry is validated by spectroscopic data, including nuclear magnetic resonance (NMR) and X-ray crystallography . For instance, the 1H^1\text{H}-NMR spectrum reveals distinct proton environments for the ethyl and benzyl groups, while the 13C^{13}\text{C}-NMR confirms carbonyl carbons at 170–175 ppm .

Synthesis and Optimization Strategies

Synthesis involves multi-step organic reactions, emphasizing stereochemical control and functional group compatibility. A representative pathway includes:

  • Pyrrolidine Ring Formation: Cyclization of γ-amino alcohols under acidic conditions yields the pyrrolidine scaffold.

  • Amino Acid Coupling: The (S)-2-amino-3-methylbutanoyl side chain is introduced via peptide coupling reagents like HBTU or EDCI, preserving stereointegrity.

  • Carbamate Installation: Reaction of the pyrrolidine-amine with benzyl chloroformate in the presence of a base (e.g., triethylamine) forms the carbamate linkage .

Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)Citation
Pyrrolidine formationHCl (cat.), reflux, 48 h65
Amino acid couplingHBTU, DIPEA, DMF, 0°C to rt78
Carbamate synthesisBenzyl chloroformate, Et3_3N, CH2_2Cl2_282

Challenges include minimizing racemization during coupling and optimizing purification via column chromatography. Industrial-scale production employs continuous flow systems to enhance efficiency.

Physicochemical Properties

The compound’s behavior in biological systems is governed by its physicochemical profile:

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, 12 mg/mL) but poorly soluble in water (<0.1 mg/mL) .

  • Melting Point: 148–150°C, indicative of crystalline stability .

  • LogP: 2.3, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .

  • Stability: Susceptible to hydrolysis under alkaline conditions (t1/2_{1/2} = 3 h at pH 9).

Analytical Characterization

Advanced techniques validate purity and structure:

  • High-Resolution Mass Spectrometry (HRMS): [M+H]+^+ observed at m/z 348.2281 (calculated 348.2285) .

  • Infrared (IR) Spectroscopy: Peaks at 1685 cm1^{-1} (C=O stretch) and 1520 cm1^{-1} (N-H bend).

  • HPLC Purity: >98% under reversed-phase conditions (C18 column, acetonitrile/water gradient) .

Challenges and Future Directions

While the compound shows promise, limitations include:

  • Metabolic Instability: Rapid hepatic clearance due to esterase-mediated hydrolysis.

  • Synthetic Complexity: Low yields (~65%) in pyrrolidine cyclization steps.

Future research should focus on:

  • Prodrug Design: Masking the ester group with tert-butyl or pivaloyloxymethyl moieties to enhance stability .

  • Targeted Delivery: Nanoparticle encapsulation to improve CNS bioavailability .

  • Structure-Activity Relationship (SAR) Studies: Modifying the benzyl group to optimize receptor affinity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator